molecular formula C10H13NO B1282353 4-[Ethyl(methyl)amino]benzaldehyde CAS No. 64693-47-6

4-[Ethyl(methyl)amino]benzaldehyde

Cat. No.: B1282353
CAS No.: 64693-47-6
M. Wt: 163.22 g/mol
InChI Key: JHKGPGMTHIYKKK-UHFFFAOYSA-N
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Description

4-[Ethyl(methyl)amino]benzaldehyde is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It is a derivative of benzaldehyde, where the aldehyde group is substituted with an ethyl(methyl)amino group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Ethyl(methyl)amino]benzaldehyde typically involves the reaction of 4-nitrobenzaldehyde with ethyl(methyl)amine under reducing conditions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, involving the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-[Ethyl(methyl)amino]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed:

    Oxidation: 4-[Ethyl(methyl)amino]benzoic acid

    Reduction: 4-[Ethyl(methyl)amino]benzyl alcohol

    Substitution: Various substituted derivatives depending on the electrophile used

Properties

IUPAC Name

4-[ethyl(methyl)amino]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-11(2)10-6-4-9(8-12)5-7-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKGPGMTHIYKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539261
Record name 4-[Ethyl(methyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64693-47-6
Record name 4-(Ethylmethylamino)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64693-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[Ethyl(methyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-fluorobenzaldehyde (1.5 g) and methylethylamine (1.56 mL) in dimethylsulfoxide (9 mL) was added potassium carbonate (2.17 g) and the mixture was stirred by using a microwave synthesizer (Biotage LTD.) at 120° C. for 2 hours. Thereto was added water and the mixture was extracted with ethyl acetate. The extract was dried over magnesium sulfate and concentrated in vacuo. The resultant crude product was purified by a column chromatography on silica gel (solvent; hexane/ethyl acetate=95:5→80:20) to give 4-(N-ethyl-N-methylamino)benzaldehyde (1.89 g, yield: 89%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions that supplementing natural seawater DOM with 4-[ethyl(methyl)amino]benzaldehyde significantly enhanced cyanate production. What is the potential significance of this finding for our understanding of the marine nitrogen cycle?

A1: This finding suggests that the photochemical degradation of organic matter containing structures similar to this compound could be a previously unrecognized source of cyanate in marine environments []. This is significant because cyanate serves as both a nitrogen and energy source for diverse marine microorganisms, playing a potentially important role in the nitrogen cycle. Further research is needed to determine the prevalence of such compounds in marine DOM and quantify their contribution to the overall cyanate budget in the ocean.

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